molecular formula C22H27FN2O3S2 B11337349 N-[2-(benzylsulfanyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(benzylsulfanyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337349
M. Wt: 450.6 g/mol
InChI Key: ZALZZEQHJCHLHQ-UHFFFAOYSA-N
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Description

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzylsulfanyl group, a fluorophenyl group, and a methanesulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzylsulfanyl group, and subsequent attachment of the fluorophenyl and methanesulfonyl groups. Common reagents used in these reactions include piperidine, benzyl chloride, fluorobenzene, and methanesulfonyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(BENZYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE include:

Uniqueness

The uniqueness of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.

Properties

Molecular Formula

C22H27FN2O3S2

Molecular Weight

450.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN2O3S2/c23-21-8-6-19(7-9-21)17-30(27,28)25-13-10-20(11-14-25)22(26)24-12-15-29-16-18-4-2-1-3-5-18/h1-9,20H,10-17H2,(H,24,26)

InChI Key

ZALZZEQHJCHLHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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